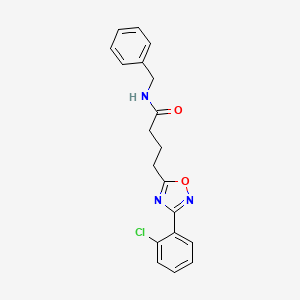
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as CPOP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPOP is a synthetic compound that belongs to the oxadiazole family and has been found to exhibit unique properties that make it an attractive candidate for use in several scientific research applications.
Mécanisme D'action
The mechanism of action of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for the growth and survival of cancer cells. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anticancer activity.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. This compound has also been found to exhibit anti-inflammatory and antioxidant properties, making it an attractive candidate for use in the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its unique properties, which make it an attractive candidate for use in various scientific research applications. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis, which may limit its widespread use in certain research fields.
Orientations Futures
There are several potential future directions for the research and development of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide. One potential direction is the further exploration of its anticancer activity and its potential use in the development of new cancer therapies. Another potential direction is the investigation of its potential use in the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the synthesis of novel derivatives of this compound may lead to the discovery of new compounds with unique properties and applications.
Méthodes De Synthèse
The synthesis of N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that includes the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. The next step involves the reaction of the intermediate product with potassium hydroxide and hydrazine hydrate to form 3-(2-chlorophenyl)-1,2,4-oxadiazole. Finally, the last step involves the reaction of the oxadiazole intermediate with butyryl chloride to form this compound.
Applications De Recherche Scientifique
N-benzyl-4-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)butanamide has been found to exhibit several potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been found to exhibit significant anticancer activity. This compound has also been found to exhibit antifungal, antibacterial, and antiviral properties, making it an attractive candidate for use in the development of new drugs.
Propriétés
IUPAC Name |
N-benzyl-4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c20-16-10-5-4-9-15(16)19-22-18(25-23-19)12-6-11-17(24)21-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWTXFKBHTYJAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)
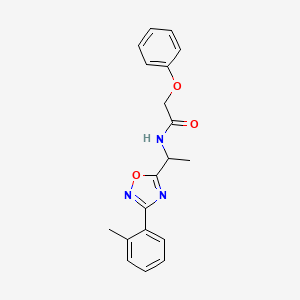
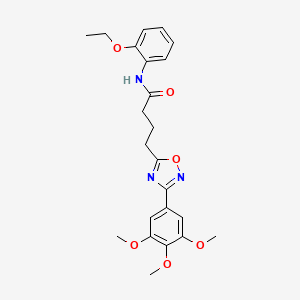
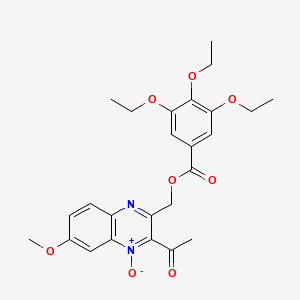

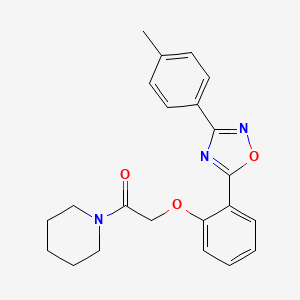


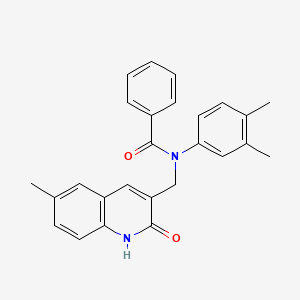


![1-(3-chloro-4-methoxybenzenesulfonyl)-N-[(pyridin-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7709683.png)

